Ácido 5-cloro-1H-pirrol-3-carboxílico

Descripción general

Descripción

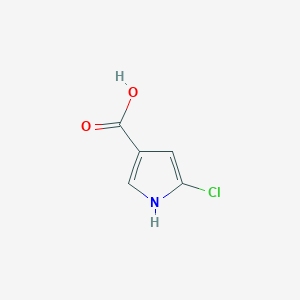

5-Chloro-1H-pyrrole-3-carboxylic acid: is a heterocyclic organic compound featuring a pyrrole ring substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 3-position

Aplicaciones Científicas De Investigación

5-Chloro-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, have been found to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to affect various biological activities, suggesting that they may impact a range of biochemical pathways .

Result of Action

Similar compounds, such as indole derivatives, have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, reactive oxygen species produced by living organisms as a result of normal cellular metabolism and environmental factors can affect the oxidation processes . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-pyrrole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often involve the use of catalysts such as iron (III) chloride and solvents like water.

Industrial Production Methods: Industrial production of 5-Chloro-1H-pyrrole-3-carboxylic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 5-Chloro-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of pyrrole-3-carboxylic acid derivatives.

Reduction: Formation of 3-hydroxypyrrole derivatives.

Substitution: Formation of 5-substituted pyrrole-3-carboxylic acid derivatives.

Comparación Con Compuestos Similares

- 5-Bromo-1H-pyrrole-3-carboxylic acid

- 5-Iodo-1H-pyrrole-3-carboxylic acid

- 5-Fluoro-1H-pyrrole-3-carboxylic acid

Comparison: 5-Chloro-1H-pyrrole-3-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, iodine, and fluorine analogs, the chlorine-substituted compound may exhibit different electronic and steric properties, affecting its interactions in chemical and biological systems.

Actividad Biológica

5-Chloro-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, focusing on its antiproliferative effects, antimicrobial properties, and potential mechanisms of action.

1. Antiproliferative Activity

Recent studies have demonstrated that derivatives of 5-chloro-1H-pyrrole-3-carboxylic acid exhibit significant antiproliferative activity against various cancer cell lines.

The compound acts primarily through the inhibition of specific signaling pathways involved in cell proliferation. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) and BRAF V600E pathways, which are crucial in many cancers.

1.2 Case Studies

In a study evaluating a series of pyrrole derivatives, it was found that compounds with substituents on the pyrrole ring exhibited varying degrees of antiproliferative activity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The most potent derivative demonstrated a GI50 value of 29 nM against the Panc-1 pancreatic cancer cell line, outperforming standard treatments like erlotinib (GI50 = 33 nM) .

| Compound | Cell Line | GI50 (nM) | IC50 (nM) |

|---|---|---|---|

| 5-Chloro-1H-pyrrole-3-carboxylic acid | A549 | 42 | 68 |

| m-Piperidinyl derivative | Panc-1 | 29 | 68 |

| Erlotinib | MCF-7 | 33 | 80 |

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its derivatives have been tested against various strains, including methicillin-resistant Staphylococcus aureus (MRSA).

2.1 Structure-Activity Relationship

The antimicrobial efficacy is influenced by the structural modifications on the pyrrole ring. For example, derivatives with hydroxyl or halogen substitutions showed enhanced activity compared to their unsubstituted counterparts .

2.2 Research Findings

In vitro assays indicated that certain derivatives reduced bacterial viability significantly, with some achieving minimum inhibitory concentrations (MICs) below clinically relevant thresholds .

| Derivative | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Hydroxy-substituted derivative | S. aureus | <64 |

| 5-Chloro derivative | E. faecalis | <32 |

3. Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and potential toxicity of 5-chloro-1H-pyrrole-3-carboxylic acid is crucial for its therapeutic application.

3.1 Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies suggest favorable ADME profiles for several derivatives, indicating good oral bioavailability and metabolic stability . However, detailed toxicological assessments are necessary to ensure safety in clinical applications.

Propiedades

IUPAC Name |

5-chloro-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c6-4-1-3(2-7-4)5(8)9/h1-2,7H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFCJBVGFLUQSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.